molecular formula C11H13BrOZn B14885482 3-CyclopentyloxyphenylZinc bromide

3-CyclopentyloxyphenylZinc bromide

Cat. No.: B14885482
M. Wt: 306.5 g/mol
InChI Key: DPZDZNWOLFBDLI-UHFFFAOYSA-M
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Description

3-CyclopentyloxyphenylZinc bromide is an organozinc compound that features a phenyl ring substituted with a cyclopentyloxy group and a zinc bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-CyclopentyloxyphenylZinc bromide typically involves the reaction of 3-cyclopentyloxyphenyl bromide with zinc in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-Cyclopentyloxyphenyl bromide+Zn3-CyclopentyloxyphenylZinc bromide\text{3-Cyclopentyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Cyclopentyloxyphenyl bromide+Zn→3-CyclopentyloxyphenylZinc bromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-CyclopentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-CyclopentyloxyphenylZinc bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: It can be used to synthesize biologically active molecules for pharmaceutical research.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-CyclopentyloxyphenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its reactivity with electrophiles and nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    PhenylZinc bromide: Lacks the cyclopentyloxy group, making it less sterically hindered.

    3-MethoxyphenylZinc bromide: Contains a methoxy group instead of a cyclopentyloxy group, which affects its reactivity and solubility.

Uniqueness

3-CyclopentyloxyphenylZinc bromide is unique due to the presence of the cyclopentyloxy group, which can influence its steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where such properties are advantageous.

Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);cyclopentyloxybenzene

InChI

InChI=1S/C11H13O.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1

InChI Key

DPZDZNWOLFBDLI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)OC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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